PFI-2 hydrochloride

Catalog No.
M. Wt
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFI-2 hydrochloride

CAS Number


Product Name

PFI-2 hydrochloride



Molecular Formula


Molecular Weight




InChI Key





(R)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide hydrochloride


SET domain-containing protein 7/9 (SET7/9) is a histone methyltransferase that monomethylates lysine 4 of histone H3, which generates a specific tag for epigenetic transcriptional activation. It plays a role in the transcriptional activation of tumor suppressor p53 in response to DNA damage as well as the transcription factor TAF10.1,2 (R)-PFI-2 is a potent, cell-permeable inhibitor of SET7/9 (IC50 = 2 nM) that demonstrates greater than 1,000-fold selectivity over a panel of 18 other methyltransferases. Its enantiomer, (S)-PFI-2, is 500-fold less active (IC50 = 1 µM). See the Structural Genomics Consortium (SGC) website for more information.
PFI-2 hydrochloride is a a first-in-class, potent, highly selective, and cell-active inhibitor of the methyltransferase activity of SETD7 with IC50 of 2 nM, 500 fold active than (S)-PFI-2. IC50 value: 2 nM Target: SETD7(R)-PFI-2 is highly selective (>1,000-fold) for SETD7, over a panel of 18 other human protein methyltransferases and DNMT1, and was shown to be inactive against 134 additional ion channel, GPCR, and enzyme targets (<35% inhibition at 10 μM). (R)-PFI-2 binds to SETD7 only in the presence of SAM. PFI-766, a biotinylated variant of (R)-PFI-2 that retains the ability to bind and inhibit SETD7 (IC50 110 ± 26 nM in our in vitro enzymatic assay). PFI-766 engagement of endogenous SETD7 was also confirmed by mass spectrometry that supported the high specificity of the compound for endogenous SETD7.

Mechanism of Action

SETD7 is responsible for adding a methyl group to specific lysine residues on histone proteins, which play a crucial role in regulating gene expression. PFI-2 hydrochloride acts as a potent and selective inhibitor of SETD7 by binding to the enzyme's active site and preventing it from performing its methylation function. This specific binding is documented in research by Barsyte-Lovejoy et al. [].

Research Applications

PFI-2 hydrochloride's ability to modulate SETD7 activity has made it a valuable probe for investigating various biological processes, including:

  • Stem Cell Biology: Studies have shown that PFI-2 hydrochloride can promote the expansion of myogenic stem cells, which hold promise for regenerative medicine applications [].
  • Cancer Research: PFI-2 hydrochloride is being explored for its potential role in regulating YAP signaling, a pathway implicated in tumorigenesis [].
  • Kidney Disease: Research suggests that PFI-2 hydrochloride may help elucidate the mechanisms underlying chronic kidney disease and fibrosis [].

Advantages of PFI-2 hydrochloride

  • Potency and Selectivity: PFI-2 hydrochloride exhibits high potency against SETD7 with minimal effects on other methyltransferases, making it a specific research tool [].
  • Cell Permeability: PFI-2 hydrochloride can readily enter cells, allowing for investigation of its effects within living organisms [].


  • Preclinical Stage: PFI-2 hydrochloride is currently in the preclinical research phase, and its safety and efficacy in humans have not yet been established.
  • Further Research Needed: More research is required to fully understand the long-term effects of PFI-2 hydrochloride and its potential applications in various disease settings.


Assay:≥95%A crystalline solid


Modify: 2023-08-15
[1]. Barsyte-Lovejoy D, et al. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12853-8.

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